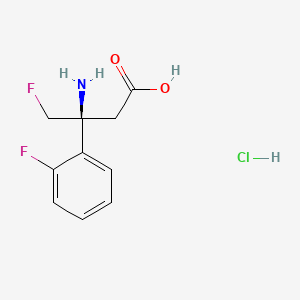

(S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride

Description

(S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride is a fluorinated β-amino acid derivative with a chiral center at the S-configuration. It is commonly utilized in pharmaceutical research, particularly in peptide synthesis and as a building block for bioactive molecules. Key properties include:

- Molecular Formula: C₁₀H₁₂FNO₂·ClH

- Molecular Weight: 233.7 g/mol (as per Combi-Blocks Inc. ).

- CAS Numbers: Discrepancies exist in literature; CAS 331763-61-2 () and 246876-92-6 () are both cited, likely reflecting supplier-specific identifiers.

- Storage: Stable at room temperature under dry conditions .

The compound’s structure features a 2-fluorophenyl group and a fluorine atom on the butanoic acid backbone, contributing to its unique electronic and steric properties.

Properties

Molecular Formula |

C10H12ClF2NO2 |

|---|---|

Molecular Weight |

251.66 g/mol |

IUPAC Name |

(3S)-3-amino-4-fluoro-3-(2-fluorophenyl)butanoic acid;hydrochloride |

InChI |

InChI=1S/C10H11F2NO2.ClH/c11-6-10(13,5-9(14)15)7-3-1-2-4-8(7)12;/h1-4H,5-6,13H2,(H,14,15);1H/t10-;/m1./s1 |

InChI Key |

HXBRWRAGEMVKSY-HNCPQSOCSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@](CC(=O)O)(CF)N)F.Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)(CF)N)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Fluorophenyl Intermediate:

Amino Group Introduction:

Butanoic Acid Derivative Formation: The final step involves the formation of the butanoic acid derivative by reacting the amino-fluorophenyl compound with butanoic acid under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction conditions and improve efficiency.

Purification Steps: Employing various purification techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Substitution Reagents: Such as halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution Products: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

(S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Investigated for its potential therapeutic applications, including its effects on neurological and metabolic pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl-Substituted Analogs

(S)-3-Amino-4-(3-fluorophenyl)butanoic Acid Hydrochloride (CAS: N/A)

- Molecular Formula: C₁₀H₁₂FNO₂·ClH

- Molecular Weight : 233.67 g/mol .

- Key Difference : Fluorine at the 3-position on the phenyl ring instead of 2-position.

(S)-3-Amino-4-(3,4-difluorophenyl)butanoic Acid Hydrochloride (CAS: 270063-53-1)

Trifluoromethyl- and Tert-Butyl-Substituted Analogs

(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic Acid Hydrochloride (CAS: 270065-76-4)

- Molecular Formula: C₁₁H₁₂F₃NO₂·ClH

- Molecular Weight : 284.7 g/mol .

- Key Difference : Trifluoromethyl (-CF₃) group at the 3-position.

- Impact : Enhanced lipophilicity (logP) and electron-withdrawing effects, influencing solubility and target engagement .

(S)-3-Amino-4-(4-tert-butylphenyl)butanoic Acid Hydrochloride (CAS: 1217789-95-1)

Methylphenyl-Substituted Analogs

(S)-3-Amino-4-(2-methylphenyl)butanoic Acid Hydrochloride (CAS: 270062-89-0)

Comparative Data Table

Biological Activity

(S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride is a fluorinated amino acid that has garnered attention in medicinal chemistry due to its unique biological properties. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

The synthesis of fluorinated amino acids like (S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid involves various strategies, including site-selective fluorination techniques that modify the amino acid structure to enhance its biological activity. Recent advancements in synthetic methods have facilitated the incorporation of fluorine into amino acids, which can significantly alter their physicochemical properties, such as lipophilicity and binding affinity to biological targets .

Antimicrobial Properties

Fluorinated amino acids have been shown to exhibit enhanced antimicrobial activities compared to their non-fluorinated counterparts. For instance, studies have indicated that compounds containing fluorinated phenyl groups can improve the potency against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of fluorine in the structure often correlates with increased antibacterial efficacy, making these compounds promising candidates for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Fluorinated Amino Acids

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| (S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid | E. coli, S. aureus | 12-15 | 6-10 |

| 5-Fluorouracil | Various | 15-20 | 5 |

| Fluorinated Peptide Conjugates | P. aeruginosa, K. pneumoniae | 10-18 | 8-12 |

Anticancer Activity

Fluorinated amino acids have also been implicated in anticancer research. For example, α-fluoro-β-amino acids are components of several bioactive compounds used in cancer therapy. Their structural modifications can enhance the interaction with target proteins involved in cancer cell proliferation and survival. Research has shown that these compounds can act as protease inhibitors, thereby disrupting cancer cell metabolism and growth .

Case Study: Anticancer Efficacy of Fluorinated Compounds

A study demonstrated that a series of fluorinated peptides exhibited significant cytotoxic effects against various cancer cell lines. The results indicated that the incorporation of fluorine not only improved the binding affinity to target proteins but also enhanced the overall therapeutic index of these compounds .

The mechanisms through which (S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid exerts its biological effects include:

- Altered Protein Interactions : The introduction of fluorine can modify the secondary structure of peptides and proteins, enhancing their interactions with biological targets.

- Inhibition of Enzymatic Activity : Fluorinated compounds often act as competitive inhibitors in enzymatic reactions, which is beneficial in targeting metabolic pathways in pathogens or cancer cells.

- Increased Lipophilicity : The presence of fluorine increases the lipophilicity of these compounds, facilitating better membrane permeability and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-3-Amino-4-fluoro-3-(2-fluorophenyl)butanoic acid hydrochloride, and how do reaction conditions influence enantiomeric purity?

- Methodology : The compound is synthesized via asymmetric hydrogenation or chiral resolution of racemic intermediates. Substituents like fluorine at position 4 and 2-fluorophenyl groups require careful optimization of protecting groups (e.g., Boc or Fmoc) to avoid side reactions. Reaction solvents (e.g., THF, DMF) and catalysts (e.g., palladium or ruthenium complexes) significantly impact yield and stereoselectivity. Enantiomeric purity can be verified via chiral HPLC using columns like Chiralpak IA/IB .

- Key Data : Substituent variations (e.g., 3-chloro vs. 4-fluoro) in analogs show yield differences of 10–20% under similar conditions, highlighting the role of steric/electronic effects .

Q. How is the compound characterized to confirm its stereochemistry and purity in academic settings?

- Methodology : Use a combination of:

- NMR : H and F NMR to verify fluorine positions and aromatic proton coupling patterns.

- HPLC-MS : To assess purity (>98%) and molecular weight (e.g., observed m/z 268.6 for CHFNO·HCl).

- X-ray crystallography : For absolute configuration confirmation, though limited by crystal growth challenges .

Q. What strategies are employed to resolve discrepancies in enantiomeric excess (ee) during synthesis?

- Methodology :

- Chiral derivatization : Use of Marfey’s reagent or Mosher’s acid to form diastereomers for LC-MS analysis.

- Dynamic kinetic resolution : Adjust pH and temperature to favor one enantiomer during crystallization.

- Reference standards : Compare retention times with commercially available (R)-enantiomers (e.g., CAS 1204818-19-8) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity and intermolecular interactions in biological systems?

- Methodology :

- B3LYP/6-31G(d) calculations : Optimize geometry and compute electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Solvent modeling : Use the polarizable continuum model (PCM) to simulate aqueous environments.

- Docking studies : Map interactions with targets like GABA receptors using AutoDock Vina, validated against experimental IC values .

Q. What structural analogs of this compound exhibit improved bioactivity, and how are structure-activity relationships (SAR) analyzed?

- Methodology :

- Analog synthesis : Replace fluorine substituents with chlorine, methyl, or nitro groups (e.g., BP 2533–BP 2539) .

- In vitro assays : Test analogs for IC against enzymes (e.g., proteases) or receptors (e.g., GABA).

- SAR trends : 2-Fluorophenyl analogs show 3–5× higher activity than 4-fluorophenyl derivatives due to enhanced π-π stacking .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

- Methodology :

- Quality control : Enforce strict HPLC purity thresholds (>99%) and water content (<0.5% via Karl Fischer titration).

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life.

- Blinded assays : Use randomized, vehicle-controlled designs to reduce bias in IC/EC determinations .

Contradictions & Limitations

- Stereochemical stability : Hydrolysis of the hydrochloride salt under acidic conditions (<pH 3) may racemize the (S)-enantiomer, requiring buffered formulations .

- Biological activity : Fluorine substituents at position 2 vs. 4 on the phenyl ring yield conflicting IC values (e.g., 2-fluoro: 15 nM vs. 4-fluoro: 45 nM in GABA assays), necessitating target-specific SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.